![molecular formula C12H14ClN3S B1389259 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-97-2](/img/structure/B1389259.png)
5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
“5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole” is a compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group . It’s a hybrid compound consisting of isothiazole and piperazine moieties .
Synthesis Analysis
A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular formula of “5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole” is C12H14ClN3S . It has an average mass of 267.778 Da and a monoisotopic mass of 267.059692 Da .
Chemical Reactions Analysis
The synthesis of these compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the sources.
Scientific Research Applications
Antibacterial Activity
The compound has been found to have antibacterial activity. A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized. These compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .
Anticancer Activity
Some benzoxazoles show potential anticancer activity. A novel series of benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them were synthesized. The newly synthesized benzoxazoles and their corresponding precursors were evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocyes .
Anti-inflammatory and Analgesic Activities
Among the derivatives, some compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index .
Antifungal Activity
Benzoxazole derivatives exhibit various biological activities as antifungal agents .
Antituberculosis Activity
Benzoxazole analogues exhibit a number of biological activities including antituberculosis .
mPGES-1 Inhibitor
Benzoxazole derivatives exhibit various biological activities as mPGES-1 inhibitors .
Mechanism of Action
Target of Action
It’s known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These compounds are often used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active sites of the target proteins, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
Action Environment
Similar compounds have been synthesized and evaluated under various conditions .
properties
IUPAC Name |
5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-8-9(13)2-3-10-11(8)15-12(17-10)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNTVTOIQQQNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCNCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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